![molecular formula C18H21NOS B5860375 N-(4-methylbenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5860375.png)
N-(4-methylbenzyl)-2-[(2-methylbenzyl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylbenzyl)-2-[(2-methylbenzyl)thio]acetamide, commonly known as MMB-CHMINACA, is a synthetic cannabinoid that has gained popularity among researchers in recent years. It belongs to the indazole family and is a potent agonist of the CB1 and CB2 receptors. This compound has been used extensively in scientific research to gain a better understanding of the endocannabinoid system and its effects on the human body.
Mechanism of Action
MMB-CHMINACA acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. It binds to these receptors and activates them, leading to a cascade of biochemical and physiological effects. This compound has been shown to have a higher binding affinity for these receptors than THC, which may explain its potent effects.
Biochemical and Physiological Effects
MMB-CHMINACA has been shown to have a range of biochemical and physiological effects on the human body. It has been shown to have potent analgesic and anti-inflammatory effects, which may make it useful in the treatment of chronic pain and inflammation. This compound has also been shown to have psychoactive effects, which may make it useful in the treatment of certain mental health conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MMB-CHMINACA in lab experiments is its potency and high binding affinity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its effects on the human body. However, one limitation of using this compound is its potential for abuse and dependence, which may make it difficult to use in certain research settings.
Future Directions
There are several future directions for research on MMB-CHMINACA. One area of interest is its potential use in the treatment of chronic pain and inflammation. Another area of interest is its psychoactive effects, which may make it useful in the treatment of certain mental health conditions. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound on the human body.
Synthesis Methods
The synthesis of MMB-CHMINACA involves the reaction of 2-methylbenzyl chloride with thioacetamide in the presence of a base such as potassium carbonate. The resulting product is then reacted with 4-methylbenzyl chloride to yield MMB-CHMINACA. This synthesis method has been optimized to produce high yields of pure product with minimal impurities.
Scientific Research Applications
MMB-CHMINACA has been used extensively in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It has been shown to be a potent agonist of the CB1 and CB2 receptors, with a binding affinity that is higher than that of THC. This compound has been used to study the physiological and biochemical effects of synthetic cannabinoids on the human body.
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[(2-methylphenyl)methylsulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-14-7-9-16(10-8-14)11-19-18(20)13-21-12-17-6-4-3-5-15(17)2/h3-10H,11-13H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNECGBZWVSGFEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSCC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-2-[(2-methylbenzyl)sulfanyl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.